molecular formula C29H37N5O3 B607453 Filibuvir CAS No. 877130-28-4

Filibuvir

カタログ番号: B607453
CAS番号: 877130-28-4
分子量: 503.6 g/mol
InChIキー: SLVAPEZTBDBAPI-GDLZYMKVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

サルサポニンは、サルトリイバラ属に属するサルトリイバラの根から主に抽出されるステロイド配糖体化合物です。 この化合物は、特に伝統医学において、皮膚病や関節痛などの様々な病気を治療するために使用されてきた、その潜在的な薬効で知られています .

作用機序

サルサポニンは、いくつかの機序を通じてその効果を発揮します。

    エンドトキシンへの結合: サルサポニンはエンドトキシンに結合し、その有害な効果を中和し、炎症を軽減することができます。

    免疫応答の調節: 様々な免疫細胞の活性を調節することで免疫系に影響を与え、炎症の軽減と免疫機能の改善につながります。

    抗菌活性: サルサポニンは、細菌の細胞膜を破壊し、それらを死滅させ、感染を防ぎます。

生化学分析

Biochemical Properties

Filibuvir plays a crucial role in inhibiting the replication of the hepatitis C virus by targeting the NS5B RNA-dependent RNA polymerase. This enzyme is essential for viral RNA synthesis. This compound binds to the non-catalytic Thumb II allosteric pocket of the NS5B polymerase, causing a decrease in viral RNA synthesis . The compound exhibits a mean IC50 of 0.019 μM against genotype 1 polymerases, indicating its potency and selectivity . This compound interacts with several biomolecules, including the NS5B polymerase and RNA, forming a complex that inhibits the enzyme’s activity .

Cellular Effects

This compound has been shown to inhibit the replication of the hepatitis C virus in cell-based replicon systems. It effectively reduces viral RNA levels in infected cells, leading to a decrease in viral load . The compound’s impact on cellular processes includes the inhibition of viral RNA synthesis, which is crucial for the virus’s replication cycle. This compound’s interaction with the NS5B polymerase disrupts the normal function of this enzyme, thereby inhibiting the virus’s ability to replicate .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the Thumb II allosteric pocket of the NS5B polymerase. This binding causes a conformational change in the enzyme, reducing its catalytic activity and preventing the synthesis of viral RNA . This compound’s inhibition of the NS5B polymerase is highly specific, and the compound has demonstrated potent antiviral activity against genotype 1 strains of the hepatitis C virus .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and efficacy over time. Studies have demonstrated that the compound maintains its inhibitory effects on the NS5B polymerase over extended periods . Resistance mutations, such as M423T, have been observed, which can reduce the compound’s efficacy . Long-term studies have indicated that this compound remains effective in reducing viral RNA levels, although the emergence of resistant strains may impact its long-term utility .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated dose-dependent antiviral activity. Higher doses of the compound result in greater reductions in viral RNA levels . At high doses, this compound may exhibit toxic or adverse effects, including liver toxicity and other off-target effects . The optimal dosage for achieving maximum antiviral activity while minimizing adverse effects is a critical consideration in the development of this compound-based therapies .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes biotransformation by hepatic enzymes . The compound’s metabolic pathways involve the formation of various metabolites, which are subsequently excreted. This compound’s interaction with hepatic enzymes and cofactors plays a significant role in its pharmacokinetics and overall efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound’s oral bioavailability and pharmacokinetic profile indicate efficient absorption and distribution . This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with the NS5B polymerase . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective inhibition of viral RNA synthesis . This compound’s localization within the cytoplasm is crucial for its antiviral activity, as it allows the compound to effectively inhibit the replication of the hepatitis C virus .

準備方法

合成経路と反応条件

サルサポニンの合成には、通常、より単純なステロイド前駆体から始まるいくつかのステップが含まれます。このプロセスには、通常、糖部分のステロイド骨格への付加が行われるグリコシル化反応が含まれます。これらの反応には、グリコシル化プロセスを促進するためのルイス酸や酵素などの特定の触媒と条件が必要です。

工業的製造方法

サルサポニンの工業的製造は、一般的に、サルトリイバラの根などの天然資源からの抽出を伴います。抽出プロセスには以下が含まれます。

    収穫と乾燥: 根を収穫し、水分量を減らすために乾燥させます。

    粉砕と抽出: 乾燥した根を細かい粉末に粉砕し、エタノールやメタノールなどの溶媒を用いて溶媒抽出を行います。

    精製: 粗抽出物を、カラムクロマトグラフィーなどの手法を用いて精製してサルサポニンを単離します。

化学反応の分析

反応の種類

サルサポニンは、以下を含む様々な化学反応を起こします。

    酸化: サルサポニンは酸化されて、生物活性が変化する可能性のある様々な誘導体を生成できます。

    還元: 還元反応は、ステロイド骨格を修飾することができ、異なる特性を持つ新しい化合物につながる可能性があります。

    置換: 特にグリコシド結合における置換反応は、サルサポニンの類似体を生み出すことができます。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

    置換: 様々な求核剤が置換反応で使用でき、多くの場合、酸性または塩基性条件下で行われます。

主要な生成物

これらの反応から生成される主要な生成物には、それぞれが潜在的に独自の生物活性を持つ、サルサポニンの様々な酸化、還元、置換誘導体が含まれます。

科学的研究の応用

Phase 2 Studies

  • Combination Therapy with Pegylated Interferon and Ribavirin :
    • A pivotal phase 2 study evaluated filibuvir in combination with pegylated interferon alfa-2a and ribavirin in treatment-naïve patients with HCV genotype 1. Patients were randomized to receive either this compound (300 mg or 600 mg twice daily) or placebo alongside standard therapy for 24 weeks.
    • Results : The sustained virologic response (SVR) rates were 41.7%, 39.6%, and 45.8% for the this compound 300 mg, 600 mg, and placebo groups, respectively. Although on-treatment virologic response parameters improved with this compound, the overall SVR did not significantly differ from placebo due to a high rate of virologic relapse post-treatment .
  • Dose-Response Studies :
    • In another study, this compound doses ranging from 100 mg to 700 mg twice daily resulted in significant reductions in HCV RNA levels, with maximum changes from baseline observed at higher doses. The mean maximum HCV RNA change was -0.97 log(10) IU/mL at the lowest dose and -2.30 log(10) IU/mL at the highest .

Safety Profile

This compound has been generally well tolerated among patients in clinical trials. Adverse events reported were primarily mild to moderate, including nausea, fatigue, headache, and insomnia. Importantly, there were no serious adverse events or treatment discontinuations attributed to this compound .

Resistance Studies

Research has identified specific mutations associated with resistance to this compound. Notably, residue 423 in the NS5B polymerase has been implicated as a predominant site for mutations following treatment . Understanding these resistance patterns is crucial for optimizing therapy regimens involving this compound.

Comparative Efficacy with Other Agents

This compound has been compared with other direct-acting antiviral agents such as VX-222. In head-to-head studies, VX-222 demonstrated lower effective concentrations against HCV replicons compared to this compound, indicating a potentially higher potency . However, both agents target similar mechanisms within the viral replication process.

類似化合物との比較

類似化合物

    ジオスゲニン: 抗炎症作用と抗菌作用が類似した別のステロイドサポニンです。

    ジンセノサイド: 高麗人参に見られるこれらの化合物は、抗炎症作用と免疫調節作用も示しています。

    キラヤサポニン: キラヤサポナリアの木の樹皮から抽出されたこれらのサポニンは、ワクチン中のアジュバントとして使用され、界面活性剤特性を持っています。

独自性

サルサポニンは、その特定のグリコシド構造とエンドトキシンに効果的に結合する能力により、ユニークです。この特性は、炎症性疾患の治療に特に有用であり、他の類似の化合物と区別しています。

生物活性

Filibuvir, also known as PF-00868554, is a non-nucleoside inhibitor of the hepatitis C virus (HCV) polymerase. It has been studied for its potential to treat HCV infections, particularly genotypes 1a and 1b. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, and potential resistance mutations.

This compound targets the thumb II allosteric pocket of the HCV RNA-dependent RNA polymerase (RdRp). This binding inhibits the enzyme's function, particularly affecting elongative RNA synthesis rather than de novo initiation. The compound exhibits a potent in vitro activity against HCV replicons with effective concentrations (EC50) reported at approximately 70 nM for genotype 1b .

Binding Affinity and Resistance

The binding affinity of this compound to the HCV polymerase is characterized by a dissociation constant (KdK_d) of 29 nM . However, resistance can develop through mutations in the thumb II pocket. For instance, the M423T mutation results in a significant loss of binding affinity (250-fold), leading to over 100-fold increased resistance to this compound .

Phase 2 Trials

A notable Phase 2 study evaluated this compound in combination with pegylated interferon alfa-2a (pegIFN) and ribavirin in treatment-naïve patients with HCV genotype 1. The study randomized 288 patients to receive either this compound at doses of 300 mg or 600 mg twice daily or a placebo alongside standard therapy for 24 weeks. The primary endpoint was the sustained virologic response (SVR) at week 72.

Treatment ArmSVR Rate (%)On-Treatment Virologic Response (%)
Placebo + pegIFN/RBV45.8N/A
This compound 300 mg + pegIFN/RBV41.758.3
This compound 600 mg + pegIFN/RBV39.661.5

Despite improved on-treatment virologic responses, the overall SVR rates did not significantly differ from the placebo group due to high rates of virologic relapse post-treatment .

Safety Profile

This compound was generally well tolerated among participants, with adverse events including nausea, fatigue, headache, and insomnia reported at similar rates across all treatment arms . This safety profile supports further investigation into combinations with other direct-acting antiviral agents.

Comparative Studies

This compound's effectiveness has been compared with other antiviral agents targeting HCV. For example, in studies involving VX-222, both compounds demonstrated preferential inhibition of elongative RNA synthesis but varied in their susceptibility to resistance mutations .

Case Studies and Observations

A review of various case studies indicates that while this compound shows promise as an antiviral agent, its efficacy can be significantly impacted by viral mutations. In one study involving multiple participants, it was noted that certain genetic backgrounds influenced treatment outcomes and resistance patterns .

特性

IUPAC Name

(2R)-2-cyclopentyl-2-[2-(2,6-diethylpyridin-4-yl)ethyl]-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-3H-pyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N5O3/c1-5-22-14-20(15-23(6-2)31-22)11-12-29(21-9-7-8-10-21)17-25(35)24(27(36)37-29)16-26-32-28-30-18(3)13-19(4)34(28)33-26/h13-15,21,35H,5-12,16-17H2,1-4H3/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVAPEZTBDBAPI-GDLZYMKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=N1)CC)CCC2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC(=N1)CC)CC[C@@]2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601007768
Record name Filibuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877130-28-4
Record name Filibuvir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877130-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Filibuvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877130284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Filibuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11878
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Filibuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FILIBUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/198J479Y2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary target of Filibuvir and how does it exert its antiviral activity?

A1: this compound specifically targets the hepatitis C virus (HCV) nonstructural protein 5B (NS5B), which is the RNA-dependent RNA polymerase essential for viral replication. [, ] It acts as a non-nucleoside inhibitor, binding to the thumb II allosteric pocket of NS5B. [, , , ] This binding interferes with the enzyme's ability to transition from initiation to elongation during RNA synthesis, effectively inhibiting viral replication. []

Q2: Does this compound affect both de novo and primer-dependent RNA synthesis by HCV NS5B polymerase?

A2: Research shows that this compound preferentially inhibits primer-dependent RNA synthesis while having minimal to no impact on de novo-initiated RNA synthesis. [, ] Interestingly, at higher concentrations, it might even enhance de novo activity. []

Q3: How does the interaction of this compound with NS5B compare to that of NS5A domain 2?

A3: Both this compound and the intrinsically disordered domain 2 of NS5A (NS5A-D2) bind to NS5B and induce long-range conformational changes in the polymerase. [] These changes affect RNA binding and overall polymerase activity. Notably, this compound binding hinders the interaction of NS5B with both NS5A-D2 and RNA. []

Q4: What is the molecular formula and weight of this compound?

A4: While these specific details aren't explicitly provided in the provided abstracts, the synthesis process and structural modifications of this compound are discussed in detail in references 6, 10, and 19. These papers would be the most relevant starting point for finding the molecular formula and weight information.

Q5: What is the efficacy of this compound in inhibiting HCV replication in laboratory settings?

A6: this compound demonstrates potent dose-dependent inhibition of HCV genotype 1 replication in cell-based replicon systems. [, ] It achieves significant reductions in HCV RNA levels in both treatment-naïve and treatment-experienced patients. []

Q6: Has this compound been tested in combination with other anti-HCV agents?

A7: Yes, this compound has shown synergistic antiviral effects when combined with other direct-acting antivirals targeting different HCV proteins like NS3 protease, NS5A, and alternative NS5B binding sites. [, ] It also exhibited additive activity with interferon or ribavirin. []

Q7: What are the primary mechanisms of resistance observed against this compound?

A9: The most common resistance mechanism involves mutations in the NS5B polymerase, particularly at amino acid position M423. [] Substitutions like M423I/T/V significantly reduce this compound susceptibility. [, ] While less frequent, mutations at R422 and M426 also contribute to resistance. []

Q8: Does cross-resistance occur between this compound and other HCV NS5B inhibitors?

A10: Yes, cross-resistance is observed between this compound and other thumb site II inhibitors like Lomibuvir. [] The M423T mutation, commonly selected by both drugs, contributes to this cross-resistance. [, ]

Q9: What is known about the pharmacokinetic profile of this compound?

A11: this compound demonstrates good oral bioavailability and a pharmacokinetic profile suitable for twice-daily dosing in humans. [] Studies in various animal models (rat, dog, monkey) predict favorable pharmacokinetics in humans. []

Q10: What is the safety and tolerability profile of this compound in clinical trials?

A12: this compound has been generally well-tolerated in clinical trials, with most adverse events being mild to moderate in severity. [] No serious adverse events or deaths have been reported in association with this compound administration. []

Q11: Are there any specific strategies being explored for targeted delivery of this compound?

A13: While the provided abstracts don't discuss specific drug delivery strategies, the research primarily focuses on optimizing this compound's structure and formulation to improve its bioavailability and efficacy. [, , ]

Q12: Is there any information available regarding the environmental impact and degradation of this compound?

A12: The environmental impact of this compound isn't addressed in the provided abstracts.

Q13: What are the potential alternatives or substitutes for this compound in HCV treatment?

A17: The research landscape for HCV treatment is constantly evolving. Several other direct-acting antivirals targeting different HCV proteins, like NS3/4A protease, NS5A, and other NS5B binding sites, are being investigated as potential alternatives to this compound. []

Q14: What research infrastructure and resources are crucial for advancing this compound research and development?

A14: Essential resources include access to:

    Q15: What are the key historical milestones in the development of this compound?

    A19: While specific milestones aren't outlined, the research highlights the progression of this compound from preclinical studies to Phase II clinical trials. [] The identification of resistance mutations and the exploration of combination therapies are notable developments in its research trajectory.

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。